molecular formula C27H26N4O4 B2952661 2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1190009-63-2

2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2952661
CAS RN: 1190009-63-2
M. Wt: 470.529
InChI Key: FIKADTFMZHZVJT-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C27H26N4O4 and its molecular weight is 470.529. The purity is usually 95%.
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Scientific Research Applications

Environmentally Benign Synthesis

Research in environmentally benign synthesis techniques, such as the development of a TEMPO-catalyzed alcohol oxidation system using recyclable hypervalent iodine(III) reagent, represents a significant area of application. Such methodologies emphasize the importance of sustainable and less environmentally impactful chemical syntheses, potentially relevant for compounds with complex structures like the one mentioned (Li & Zhang, 2009).

Anticancer and Apoptosis Inducing Agents

Compounds bearing pyrazolo[1,5-a]pyrazin motifs have been evaluated for their inhibitory activity against various cancer cell lines. Research focusing on the synthesis and molecular design of new compounds with specific functionalities shows promising anticancer activities, highlighting the potential therapeutic applications of these molecules (Ghorab et al., 2017).

Drug-likeness and Antimicrobial Activity

The synthesis and in silico evaluation for drug-likeness properties, alongside in vitro microbial investigation, are critical steps in drug development. Studies focusing on the formation of novel conjugates and assessing their antimicrobial efficacy against various strains underline the importance of these compounds in developing new therapeutic agents (Pandya et al., 2019).

Antibacterial Agents

The design, synthesis, and QSAR studies of compounds incorporating specific moieties, such as benzodioxol, show significant antibacterial activity. These studies provide a foundation for developing new antibiotics to combat resistant bacterial strains, illustrating another potential research application for similar compounds (Palkar et al., 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 2-aminopyrazole and 1,3-benzodioxole-5-carboxylic acid. The second intermediate is 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 4-benzylpiperidine and ethyl 2-oxo-2-(pyrazolo[1,5-a]pyrazin-4-yl)acetate. These two intermediates are then coupled together using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "2-aminopyrazole", "1,3-benzodioxole-5-carboxylic acid", "4-benzylpiperidine", "ethyl 2-oxo-2-(pyrazolo[1,5-a]pyrazin-4-yl)acetate", "coupling reagents and solvents" ], "Reaction": [ "Synthesis of 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one: 2-aminopyrazole is reacted with 1,3-benzodioxole-5-carboxylic acid in the presence of coupling reagents and solvents to form the first intermediate.", "Synthesis of 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one: 4-benzylpiperidine is reacted with ethyl 2-oxo-2-(pyrazolo[1,5-a]pyrazin-4-yl)acetate in the presence of coupling reagents and solvents to form the second intermediate.", "Coupling of the two intermediates: The two intermediates are coupled together using standard peptide coupling chemistry in the presence of coupling reagents and solvents to form the final product, 2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one." ] }

CAS RN

1190009-63-2

Product Name

2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one

Molecular Formula

C27H26N4O4

Molecular Weight

470.529

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C27H26N4O4/c32-26(29-10-8-20(9-11-29)14-19-4-2-1-3-5-19)17-30-12-13-31-23(27(30)33)16-22(28-31)21-6-7-24-25(15-21)35-18-34-24/h1-7,12-13,15-16,20H,8-11,14,17-18H2

InChI Key

FIKADTFMZHZVJT-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O

solubility

not available

Origin of Product

United States

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